

Application Notes and Protocols: 2-Methoxy-5-(methylsulfonyl)benzoic Acid in Organic Chemistry

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Compound of Interest

Compound Name: 2-Methoxy-5-(methylsulfonyl)benzoic acid

Cat. No.: B1583143

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Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction

2-Methoxy-5-(methylsulfonyl)benzoic acid, with CAS Number 50390-76-6, is a highly functionalized aromatic compound that has emerged as a cornerstone intermediate in modern organic and medicinal chemistry.^[1] Its unique trifunctional structure—comprising a carboxylic acid, an electron-donating methoxy group, and a strongly electron-withdrawing methylsulfonyl group—imparts a distinct reactivity profile that makes it an invaluable building block for complex molecular architectures.^[2] This guide provides an in-depth exploration of its applications, particularly in pharmaceutical synthesis, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties & Structural Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The properties of **2-Methoxy-5-(methylsulfonyl)benzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	50390-76-6	[3]
Molecular Formula	C ₉ H ₁₀ O ₅ S	[2]
Molecular Weight	230.24 g/mol	[3]
Appearance	White to off-white solid	[2]
Melting Point	190 °C	[3][4]
Boiling Point	467.9 °C at 760 mmHg	[3][4]
Solubility	Slightly soluble in DMSO and Methanol (with heating)	[3]
pKa	3.49 ± 0.10 (Predicted)	[3]
Density	~1.37-1.4 g/cm ³	[3][4]
Canonical SMILES	COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O	[3]
InChIKey	BXWLVQXAFBWKSUHFFFAOYSA-N	[2]

Core Application: A Key Intermediate in Pharmaceutical Synthesis

The most prominent and high-value application of **2-Methoxy-5-(methylsulfonyl)benzoic acid** is its role as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1] It is a well-established precursor for several antipsychotic medications, where its structure forms the core of the final drug molecule.[1][5]

The strategic placement of its three functional groups allows for sequential, regioselective modifications:

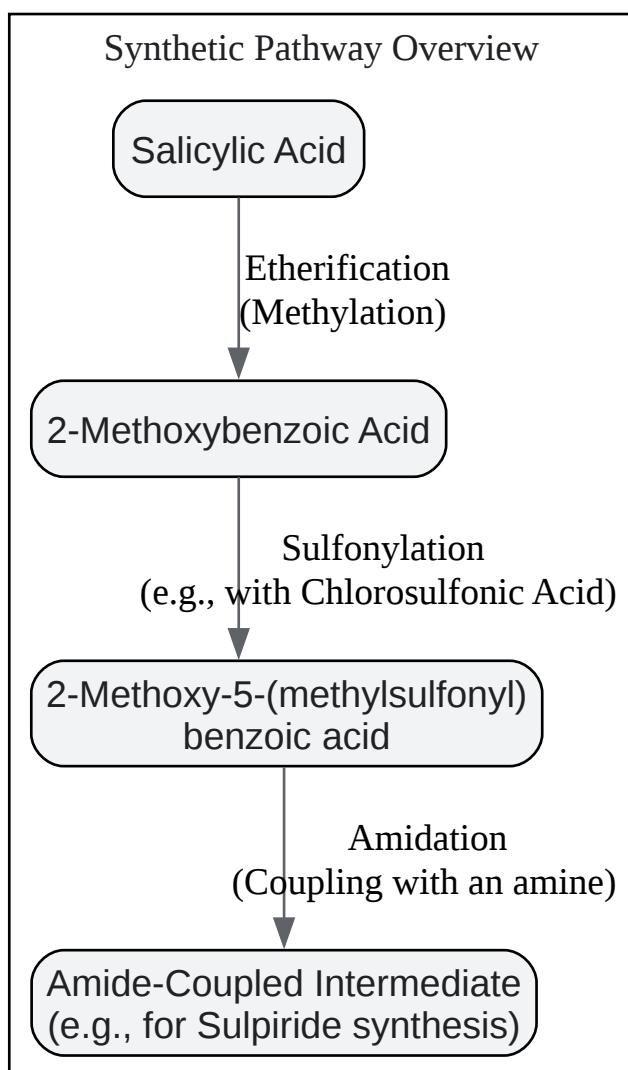
- Carboxylic Acid (-COOH): This is the primary reactive handle for forming amide or ester linkages, which are central to the structure of many drugs. Its acidity allows for standard coupling reactions.

- Methoxy Group (-OCH₃): As an electron-donating group, it activates the aromatic ring and directs electrophilic substitution.
- Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group deactivates the aromatic ring, influences the acidity of the carboxylic proton, and enhances the polarity of the molecule.^[2] This polarity can be crucial for the pharmacokinetic profile of the final API.

Synthesis of Drug Precursors for Antipsychotics

This compound is a key building block for drugs like Sulpiride. The synthesis of Sulpiride and its derivatives often involves the amidation of the carboxylic acid group of a related intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate.^{[5][6]} The synthesis of this crucial intermediate often begins with salicylic acid, which is first converted to 2-methoxybenzoic acid. This is then followed by a sulfonation step.^[6]

The general synthetic logic highlights the importance of the title compound's structural arrangement.



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Caption: General synthetic pathway from salicylic acid.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of **2-Methoxy-5-(methylsulfonyl)benzoic acid**.

Protocol 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid from 2-Methoxybenzoic Acid

This protocol details the critical sulfonation step. The causality for using chlorosulfonic acid is that it serves as both the sulfonating reagent and often the solvent, driving the reaction to completion.[5][6] The temperature must be carefully controlled to prevent unwanted side reactions.

Materials:

- 2-Methoxybenzoic acid
- Chlorosulfonic acid (reagent grade)
- Ice bath
- Reaction vessel with stirring and gas outlet

Procedure:

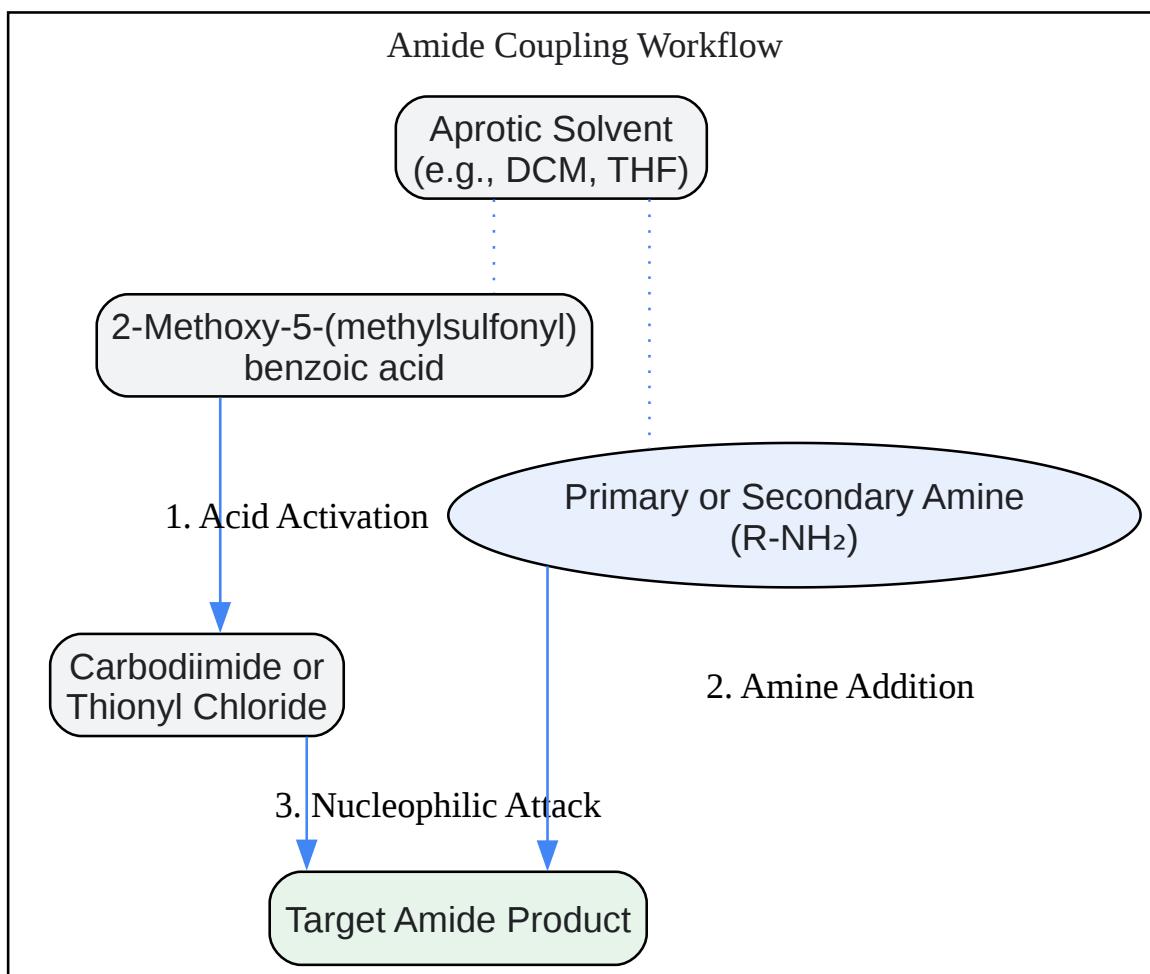
- Carefully charge a 15 L glass reaction kettle with 4 kg (34.3 mol) of chlorosulfonic acid while stirring.[6]
- Cool the reaction vessel to 0-5 °C using an ice bath. The low temperature is critical to control the exothermic reaction.
- Slowly and portion-wise, add 1.0 kg (6.57 mol) of 2-methoxybenzoic acid to the stirred chlorosulfonic acid.[6] Ensure the temperature does not exceed 10 °C during the addition. The slow addition prevents a dangerous thermal runaway.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C.[5]
- Maintain the reaction at this temperature for 2 hours, monitoring for the cessation of HCl gas evolution.[5]
- Once the reaction is complete, cool the mixture to room temperature.
- Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. Caution:

This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Filter the resulting white precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid. A typical yield for this step can be as high as 95.7%.^{[5][6]}

Protocol 2: Amide Coupling to Form a Pharmaceutical Intermediate

This protocol demonstrates the primary use of the carboxylic acid functionality. Here, we describe a general amide coupling, which is the key step in connecting the acid moiety with an amine to build the final drug scaffold.



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Caption: Workflow for a standard amide coupling reaction.

Materials:

- **2-Methoxy-5-(methylsulfonyl)benzoic acid**
- Thionyl chloride (SOCl_2) or a carbodiimide coupling agent (e.g., EDC)
- An appropriate amine (e.g., 2-(aminomethyl)-1-ethylpyrrolidine for sulpiride synthesis)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA), if necessary
- Nitrogen atmosphere

Procedure (using Thionyl Chloride):

- Suspend 1 equivalent of **2-Methoxy-5-(methylsulfonyl)benzoic acid** in anhydrous DCM under a nitrogen atmosphere. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive intermediates.
- Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).
- Slowly add 1.2 equivalents of thionyl chloride dropwise at 0 °C. The catalyst (DMF) accelerates the formation of the acyl chloride through the Vilsmeier intermediate.
- Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acyl chloride.
- In a separate flask, dissolve 1 equivalent of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM. The base is required to neutralize the HCl generated during the reaction.
- Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

- Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Safety and Handling

2-Methoxy-5-(methylsulfonyl)benzoic acid requires careful handling. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[\[4\]](#)[\[7\]](#) It may also cause respiratory irritation.[\[7\]](#)

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[\[7\]](#) When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[\[7\]](#)
- Handling: Avoid breathing dust.[\[7\]](#) Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[3\]](#)
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry clean-up procedures and place it in a suitable container for disposal.[\[7\]](#)

Conclusion

2-Methoxy-5-(methylsulfonyl)benzoic acid is a quintessential example of a fine chemical intermediate whose value is defined by its structural sophistication.[\[1\]](#) Its strategic combination of reactive sites makes it an indispensable tool for medicinal chemists, particularly in the construction of neuropsychiatric drugs. The protocols and data presented in this guide are intended to provide both a practical and theoretical foundation for researchers, enabling them

to leverage the unique chemical properties of this compound for the efficient synthesis of complex, high-value molecules.

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